15-Hydroxypentadecanoic acid
Overview
Description
15-Hydroxy Pentadecanoic Acid is a hydroxylated fatty acid with the molecular formula C15H30O3 It is a derivative of pentadecanoic acid, characterized by the presence of a hydroxyl group at the 15th carbon position
Mechanism of Action
Target of Action
15-Hydroxypentadecanoic acid is an ω-hydroxy-long-chain fatty acid . It is found in various plant and animal sources and is also produced by bacteria and fungi . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . .
Mode of Action
It is known to undergo lactonization reactions catalyzed by mucor javanicus l46 and mucor miehei to afford macrocyclic mono- and oligolactone derivatives .
Biochemical Pathways
This compound participates in the biosynthesis of pentadecanolide . It also undergoes lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil .
Result of Action
It is known to have potential health benefits and is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and surfactants .
Action Environment
One study suggests that optimal conditions for producing pentadecanedioic acid from this compound are ph 80, 35°C, 5% (v/v) methanol, 40g L−1 cells, and 60mM this compound with agitation at 250rpm .
Biochemical Analysis
Biochemical Properties
15-Hydroxypentadecanoic acid is an ω-hydroxy acid . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . It undergoes lactonization reaction catalyzed by Mucor javanicus L46 and Mucor miehei to afford macrocyclic mono- and oligolactone derivatives . Its lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil has been proposed .
Cellular Effects
Its unique chemical properties make it an essential ingredient in several industrial processes, especially in the fields of food science and nutrition .
Molecular Mechanism
It is known to participate in the biosynthesis of pentadecanolide .
Metabolic Pathways
It is known to participate in the biosynthesis of pentadecanolide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Hydroxy Pentadecanoic Acid can be synthesized through several methods. One common approach involves the hydroxylation of pentadecanoic acid. This process typically uses oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of 15-Hydroxy Pentadecanoic Acid may involve biotechnological processes. For instance, microbial fermentation using specific strains of bacteria or fungi can be employed to produce this compound. Enzymatic catalysis is another method, where enzymes like lipases are used to catalyze the hydroxylation reaction .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxy Pentadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 15-Ketopentadecanoic Acid, 15-Carboxypentadecanoic Acid.
Reduction: Pentadecanoic Acid.
Substitution: 15-Chloropentadecanoic Acid, 15-Bromopentadecanoic Acid.
Scientific Research Applications
15-Hydroxy Pentadecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of macrocyclic lactones and other complex molecules.
Biology: It serves as a biomarker for certain metabolic processes and is studied for its role in lipid metabolism.
Medicine: Research has shown its potential in treating metabolic disorders and inflammation.
Industry: It is used in the production of biodegradable polymers and surfactants.
Comparison with Similar Compounds
Pentadecanoic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
16-Hydroxyhexadecanoic Acid: Similar structure but with the hydroxyl group at the 16th position.
12-Hydroxyoctadecanoic Acid: Contains a hydroxyl group at the 12th position and has a longer carbon chain.
Uniqueness: 15-Hydroxy Pentadecanoic Acid is unique due to its specific hydroxylation at the 15th carbon, which imparts distinct chemical and biological properties. This specificity allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
15-hydroxypentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNJUAMQZRJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196750 | |
Record name | 15-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-33-8 | |
Record name | 15-Hydroxypentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Hydroxypentadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-hydroxypentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-HYDROXYPENTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.